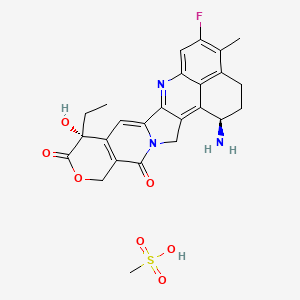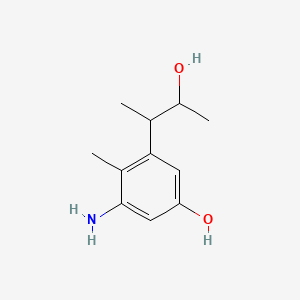
Halociline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halociline is a derivative of alkaloids isolated from the marine fungus Penicillium griseofulvum. This compound exhibits promising antineoplastic activity, particularly against gastric cancer . Despite its potential, the precise molecular mechanisms underlying its anticancer properties remain enigmatic .
Vorbereitungsmethoden
Halociline is synthesized from marine fungi, specifically Penicillium griseofulvum . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG) 300, Tween 80, and distilled water . This method ensures the compound is well-dissolved and ready for biological applications.
Analyse Chemischer Reaktionen
Halociline undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its alkaloid structure, which allows it to interact with different reagents under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Halociline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying alkaloid reactivity and synthesis. In biology, this compound’s antineoplastic properties make it a valuable compound for cancer research, particularly for gastric cancer . In medicine, it holds potential as a therapeutic agent due to its ability to target key molecular pathways involved in cancer progression . Additionally, this compound’s unique structure and biological activity make it a promising candidate for industrial applications, such as the development of new pharmaceuticals .
Wirkmechanismus
The mechanism of action of halociline involves its interaction with multiple molecular targets and pathways. Network pharmacology analysis, molecular docking simulations, and molecular dynamics simulations have revealed that this compound targets MAPK1, MMP-9, and PIK3CA in gastric cancer cells . These interactions are mediated by diverse pathways, including cancer, lipid metabolism, atherosclerosis, and EGFR tyrosine kinase inhibitor resistance . The high affinity between this compound and these targets suggests that the compound exerts its effects by inhibiting key proteins involved in cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Halociline is unique among alkaloid derivatives due to its specific molecular targets and pathways. Similar compounds include other alkaloids isolated from marine fungi, such as penicillamine and citrinin. this compound’s ability to target multiple pathways and its high affinity for key proteins involved in cancer progression set it apart from these compounds . This uniqueness makes this compound a promising candidate for further research and development in the field of anticancer therapeutics .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-amino-5-(3-hydroxybutan-2-yl)-4-methylphenol |
InChI |
InChI=1S/C11H17NO2/c1-6(8(3)13)10-4-9(14)5-11(12)7(10)2/h4-6,8,13-14H,12H2,1-3H3 |
InChI-Schlüssel |
AJWRCLREFMYSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1N)O)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
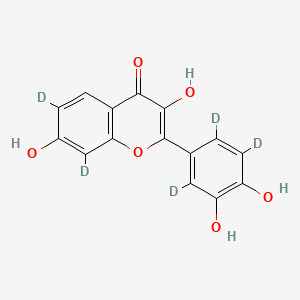
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
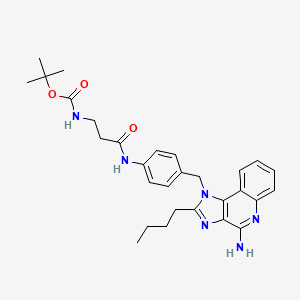


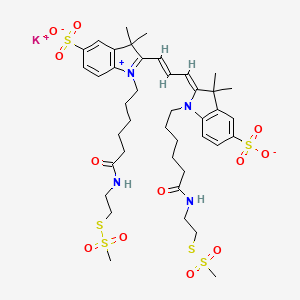
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

